N,N-Diphenyl-4-methoxybenzamide
Overview
Description
“N,N-Diphenyl-4-methoxybenzamide” is a chemical compound with the molecular formula C20H17NO2 . It is also known by other names such as “4-Methoxy-N,N-diphenylbenzamide” and "Benzamide, 4-methoxy-N,N-diphenyl-" .
Molecular Structure Analysis
The molecular weight of “N,N-Diphenyl-4-methoxybenzamide” is 303.4 g/mol . The InChIKey, a unique identifier for the compound, is GVALSXYCLDABKT-UHFFFAOYSA-N . The compound has a complex structure with 23 heavy atoms .Physical And Chemical Properties Analysis
“N,N-Diphenyl-4-methoxybenzamide” is a solid at 20 degrees Celsius . It has a melting point range of 140.0 to 142.0 degrees Celsius . The compound has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Medicine: Antioxidant and Antibacterial Agent
N,N-Diphenyl-4-methoxybenzamide: has been explored for its potential in medicine due to its antioxidant and antibacterial properties . These characteristics are crucial in the development of new treatments and preventive measures against oxidative stress-related diseases and bacterial infections.
Agriculture: Synthesis of Agrochemicals
In agriculture, this compound could be used in the synthesis of agrochemicals. Its chemical structure allows for the creation of derivatives that may act as growth promoters or pesticides .
Material Science: Synthesis of Advanced Materials
The compound’s ability to undergo various chemical reactions makes it a candidate for the synthesis of advanced materials. Its application in material science could lead to the development of new polymers or coatings with unique properties .
Environmental Science: Pollutant Degradation
N,N-Diphenyl-4-methoxybenzamide: may have applications in environmental science, particularly in the degradation of pollutants. Its chemical properties could be harnessed to break down harmful substances in the environment .
Analytical Chemistry: Chemical Analysis and Reactions
This compound is used in analytical chemistry for its reactivity in synthesizing other complex molecules. It serves as a building block in various chemical analyses and reactions .
Pharmacology: Drug Synthesis
In pharmacology, N,N-Diphenyl-4-methoxybenzamide is valuable for its role in drug synthesis. It can be a precursor or an intermediate in the creation of pharmaceuticals that target specific diseases .
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Result of Action
As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects are currently unknown.
properties
IUPAC Name |
4-methoxy-N,N-diphenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALSXYCLDABKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342823 | |
Record name | N,N-Diphenyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-40-5 | |
Record name | N,N-Diphenyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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